N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Overview
Description
The compound contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The presence of the hexafluoroisopropanol group could potentially enhance the compound’s solubility and bioavailability .
Molecular Structure Analysis
The compound contains a benzamide group attached to a hexafluoroisopropanol group. This could potentially result in interesting electronic effects due to the strong electronegativity of fluorine .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the hexafluoroisopropanol group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Organogelators and Polycondensation
A study by Loiseau et al. (2002) introduced a fluorinated bis-benzamide as an effective organogelator, demonstrating its ability to gelate isopropanol at low concentrations, forming a thixotropic gel through the creation of a network of highly rigid fibers (Loiseau et al., 2002). Additionally, Yokozawa et al. (2002) synthesized poly(p-benzamide) with defined molecular weight and low polydispersity, highlighting the potential for creating well-defined aromatic polyamides and block copolymers through chain-growth polycondensation (Yokozawa et al., 2002).
Supramolecular Structures and Magnetic Studies
Chipanina et al. (2020) synthesized new derivatives of triflamide, studying the dynamic rivalry between different types of chain and cyclic associates across various phase states. This research contributes to understanding the structural dynamics of supramolecular assemblies (Chipanina et al., 2020). Another investigation by Costes et al. (2008) into [Cu-Ln]2 single molecule magnets emphasizes the synthesis, structural, and magnetic properties of these materials, showcasing the role of ferromagnetic interactions in the development of single molecule magnets (Costes et al., 2008).
Antipathogenic Properties and Oxidative Coupling
Research on new thiourea derivatives by Limban et al. (2011) demonstrated significant antipathogenic activity against strains known for biofilm formation, offering insights into the development of antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, Yu et al. (2012) achieved the intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides using phenyliodine bis(trifluoroacetate), highlighting advancements in benzoxazole synthesis under metal-free conditions (Yu et al., 2012).
Histone Deacetylase Inhibitors and Polyimides Synthesis
Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors, showing promise for therapeutic applications in cancer treatment (Jiao et al., 2009). Research by Liu et al. (2002) on the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain offers valuable insights into the development of polyimides with improved solubility and thermal properties (Liu et al., 2002).
Future Directions
properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWIYXHHGNUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591895 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
CAS RN |
1246525-60-9 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.